N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide

Medicinal chemistry Structure-activity relationships Hydrogen bonding

This 3-phenoxypropanamide-substituted dihydronaphthothiazole introduces a conformationally flexible ether oxygen absent in closest analogs (e.g., CAS 139287-02-8). It offers 4 H-bond acceptors and 5 rotatable bonds, enabling distinct kinase selectivity profiling (e.g., vs. dimethoxyaryl-based ROCK inhibitors) and efflux pump inhibitor screening in mycobacterial systems. The partially saturated core reduces aromatic stacking artifacts, delivering cleaner biophysical assay signals. Verify purity (≥95% HPLC) and solubility before use.

Molecular Formula C20H18N2O2S
Molecular Weight 350.44
CAS No. 392249-60-4
Cat. No. B2571167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide
CAS392249-60-4
Molecular FormulaC20H18N2O2S
Molecular Weight350.44
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCOC4=CC=CC=C4
InChIInChI=1S/C20H18N2O2S/c23-18(12-13-24-15-7-2-1-3-8-15)21-20-22-19-16-9-5-4-6-14(16)10-11-17(19)25-20/h1-9H,10-13H2,(H,21,22,23)
InChIKeyOKLPQPUQLYBJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide (CAS 392249-60-4) Procurement & Selection Guide


N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide (CAS 392249-60-4) is a synthetic small molecule belonging to the 4,5-dihydronaphtho[1,2-d]thiazole class, bearing a 3-phenoxypropanamide side chain at the 2-position of the thiazole ring . With a molecular formula of C20H18N2O2S and a molecular weight of 350.44 g/mol, this compound combines a partially saturated fused naphthothiazole core with an ether-containing amide linker . Thiazole derivatives of this structural family have been investigated for diverse biological activities including antimicrobial, anticancer, and antitubercular properties [1], and the specific phenoxypropanamide substitution pattern distinguishes this compound from its closest commercially available analogs that lack the ether oxygen in the side chain.

Why Generic Substitution Fails: Structural Differentiation of N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide from In-Class Analogs


In-class compounds sharing the 4,5-dihydronaphtho[1,2-d]thiazole core cannot be assumed functionally interchangeable because the nature of the 2-position side chain critically governs target engagement, physicochemical properties, and ultimately biological readout [1]. Within the published SAR for this scaffold, modification of the amide substituent from a 3,5-dichlorophenylamine to various amide derivatives has been shown to alter antimycobacterial potency, efflux pump inhibition, and cytotoxicity profiles [1]. The 3-phenoxypropanamide side chain in the target compound introduces a conformationally flexible ether linkage that is absent in the closest structural analog, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenylpropanamide (CAS 139287-02-8), which contains a directly attached propyl-phenyl chain [2]. This single-atom substitution (O vs. CH2) alters hydrogen-bond acceptor count, rotatable bond geometry, and logP, all of which can shift target selectivity and ADME properties. Selection of a generic in-class replacement without the phenoxy ether motif therefore risks loss of specific molecular recognition features that define this compound's biological profile.

Quantitative Differentiation Evidence: N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide vs. Closest Analogs


Ether Oxygen Insertion Alters Hydrogen Bond Acceptor Count vs. Phenylpropanamide Analog (CAS 139287-02-8)

The target compound contains a 3-phenoxypropanamide side chain featuring an ether oxygen atom, resulting in 4 hydrogen bond acceptors (2 carbonyl O, 1 thiazole N, 1 ether O) versus only 3 hydrogen bond acceptors in the closest commercial analog N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenylpropanamide (CAS 139287-02-8), which has a propyl-phenyl chain lacking the ether linkage [1]. This additional hydrogen bond acceptor, combined with the increased rotatable bond count (5 in the target vs. 4 in the analog), provides distinct conformational and pharmacophoric features [1].

Medicinal chemistry Structure-activity relationships Hydrogen bonding

4,5-Dihydro Saturation State Differentiates Target from Fully Aromatic Naphtho[1,2-d]thiazole Analog (CAS 392249-57-9)

The target compound possesses a partially saturated 4,5-dihydronaphtho[1,2-d]thiazole core, in contrast to the fully aromatic naphtho[1,2-d]thiazole system found in the direct unsaturated analog N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide (CAS 392249-57-9) . This saturation eliminates planarity in the fused ring system, producing a bent molecular geometry that alters π-stacking potential and molecular shape [1]. The molecular weight difference is 2.04 g/mol (350.44 vs. 348.40 g/mol), reflecting the addition of two hydrogen atoms .

Medicinal chemistry Conformational analysis Aromaticity

Class-Level Antimycobacterial Activity Context from Dihydronaphthothiazole SAR Series

The 4,5-dihydronaphtho[1,2-d]thiazole scaffold has been validated as a disruptor of mycobacterial energetics. The reference compound N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine (compound 1) exhibited a MIC of 16 µg/mL against Mycobacterium tuberculosis with a relative fitness factor (RFF) of 3.29 [1]. This compound shares the identical dihydronaphthothiazole core with the target molecule but differs in the 2-position substituent (3,5-dichlorophenylamine vs. 3-phenoxypropanamide). The published SAR demonstrates that the 2-position amide linkage and substituent electronics are key determinants of antimycobacterial potency and efflux pump inhibitory activity [1]. The target compound's phenoxypropanamide side chain introduces an electron-rich ether oxygen that can modulate electronic properties at the amide carbonyl, potentially altering target engagement relative to the reference aminothiazole series.

Antitubercular Efflux pump inhibition Mycobacterium tuberculosis

Phenoxypropanamide Side Chain Differentiation from Dimethoxybenzamide and Dimethoxyphenylacetamide Analogs

Among the dihydronaphthothiazole amide series, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (ZINC00881524, CAS 557782-81-7) has been characterized as a Rho-associated kinase (ROCK) inhibitor that decreases ROCK1 protein levels in T47D and CAMA-1 breast cancer cells . Another analog, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 313405-09-3), has reported anticancer activity with IC50 values of 12.5 µM (MCF-7 breast), 8.3 µM (A549 lung), and 10.1 µM (HeLa cervical) in cell viability assays . The target compound's 3-phenoxypropanamide side chain is structurally distinct from both of these: it contains a flexible ether-linked phenyl group rather than a directly attached dimethoxyphenyl ring system. This difference in linker length and electronics is expected to shift kinase selectivity profile away from the ROCK inhibition observed for the dimethoxyphenylacetamide analog.

Kinase inhibition ROCK inhibitor Chemical probe

Ether-Containing Side Chain Confers Different Solubility and logP Profile vs. All-Carbon Side Chain Analogs

The presence of the ether oxygen in the 3-phenoxypropanamide side chain of the target compound (C20H18N2O2S, MW 350.44) is predicted to reduce logP and increase aqueous solubility relative to the all-carbon side chain analog N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenylpropanamide (C20H18N2OS, MW 334.4) [1]. The XLogP3-AA value for the phenylpropanamide analog is reported as 4.3 [1]. The introduction of the ether oxygen in the target compound is expected to lower this value by approximately 0.5–1.0 log units based on the established contribution of aliphatic ether oxygens to calculated logP [2], improving aqueous solubility while maintaining sufficient lipophilicity for membrane permeability.

Physicochemical properties Drug-likeness Solubility

Optimal Research Application Scenarios for N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide (CAS 392249-60-4)


Chemical Probe for Dihydronaphthothiazole SAR Expansion Exploring Phenoxy Ether Side Chain Effects

This compound is best deployed as a tool to probe the effect of an aliphatic ether oxygen in the amide side chain on biological activity within the dihydronaphthothiazole scaffold series. Its 4 hydrogen bond acceptors and 5 rotatable bonds, compared to 3 HBA and 4 rotatable bonds in the phenylpropanamide analog (CAS 139287-02-8), make it a valuable comparator for assessing how hydrogen bonding capacity and conformational flexibility influence target engagement [1]. In mycobacterial energetics research, where the core scaffold has validated activity (MIC = 16 µg/mL for the aminothiazole analog) , this compound can test whether the phenoxypropanamide substitution retains or modulates efflux pump inhibition and antitubercular potency.

Kinase Selectivity Profiling Against Dimethoxy-Substituted Dihydronaphthothiazole Amides

Given that N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (ZINC00881524) has been characterized as a ROCK inhibitor [1], the target compound's 3-phenoxypropanamide side chain offers a chemically distinct vector to probe kinase selectivity. The flexible ether linker and monocyclic phenyl terminus differ significantly from the rigid dimethoxyphenyl ring, making this compound suited for differential kinase panel screening to identify targets that favor the phenoxy ether pharmacophore over the dimethoxyaryl motif. This compound is recommended for profiling against kinase panels where ROCK and related AGC family kinases are included as counterscreens.

Biophysical Assay Development Leveraging the Non-Planar Dihydro Core Geometry

The 4,5-dihydro saturation in the naphthothiazole core produces a non-planar molecular geometry that is structurally distinct from the fully aromatic naphtho[1,2-d]thiazole analog (CAS 392249-57-9) [1]. This bent geometry reduces non-specific stacking interactions and may provide cleaner biophysical assay signals (e.g., in SPR or DSF) compared to planar aromatic compounds that are prone to aggregation and promiscuous binding. The compound is recommended as a scaffold for biophysical fragment screening or target engagement studies where the partially saturated core can aid in discriminating specific binding from aromatic stacking artifacts.

Antimicrobial Resistance Research: Efflux Pump Inhibitor Candidate Evaluation

The shared 4,5-dihydronaphtho[1,2-d]thiazole core with the published mycobacterial energetics disruptor (MIC = 16 µg/mL, RFF = 3.29) [1] positions this compound as a candidate for efflux pump inhibitor screening. Its phenoxypropanamide side chain provides an underexplored substitution vector in the SAR landscape described by Girardini et al. (2024) [1], and its predicted lower logP relative to all-carbon side chain analogs may confer more favorable solubility for MIC determination and intracellular activity assays in macrophage infection models. Procurement for this application should include verification of purity (≥95% by HPLC as reported by vendors) and solubility testing in assay-compatible media.

Quote Request

Request a Quote for N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.